molecular formula C23H19ClFN5O4S B2517169 N-(5-chloro-2-methoxyphenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide CAS No. 852170-22-0

N-(5-chloro-2-methoxyphenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

Cat. No. B2517169
CAS RN: 852170-22-0
M. Wt: 515.94
InChI Key: ALXKRKCKEZPQDS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as a sulfonamide group, a pyrimidine ring, and halogenated aromatic rings, which are commonly found in drug molecules with antitumor properties. While the specific compound is not directly mentioned in the provided papers, similar sulfonamide compounds have been evaluated for their antitumor activities and have shown promising results in cell-based screens and clinical trials .

Synthesis Analysis

The synthesis of related sulfanyl pyrimidine derivatives has been reported using various methods. For instance, N1-(2-Methoxy-4-pyrimidyl)sulfanilamide, a compound with a similar pyrimidine and sulfonamide structure, was synthesized through condensation reactions involving amino-pyrimidine and sulfonyl chlorides . Another study reported the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives by reacting different compounds with phenacyl bromide and other reagents . These methods could potentially be adapted for the synthesis of the compound , suggesting that it could be synthesized through similar condensation reactions involving its corresponding aromatic and pyrimidine precursors.

Molecular Structure Analysis

The molecular structure of the compound includes a pyrimidine ring, which is a common feature in many biologically active heterocyclic systems. Pyrimidine derivatives are known for their wide spectrum of biological activities, including anticancer properties . The presence of a sulfonamide group is also significant, as sulfonamides have been identified as potent cell cycle inhibitors in antitumor studies . The halogenated aromatic rings, such as the 4-fluorophenyl and 5-chloro-2-methoxyphenyl groups, could enhance the compound's ability to interact with various biological targets due to their electronegative nature.

Chemical Reactions Analysis

The compound likely undergoes typical chemical reactions associated with its functional groups. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The pyrimidine ring can engage in various chemical reactions, including substitutions and additions, depending on the substituents present and the reaction conditions . The halogen atoms on the aromatic rings may also be involved in reactions such as halogen exchange or oxidative addition, which could be relevant in the context of drug metabolism or further chemical modifications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that it is likely to be a solid at room temperature based on the structural complexity and the presence of aromatic rings. The solubility of the compound in different solvents would be influenced by the polar sulfonamide group and the methoxy group, which could enhance solubility in polar solvents. The compound's stability, melting point, and other physicochemical properties would be determined by the interplay of its functional groups and overall molecular architecture.

Scientific Research Applications

Synthesis and Radiolabeling for Diagnostic Imaging

Compounds similar to the specified chemical have been synthesized and radiolabeled for diagnostic imaging purposes. For example, research on pyrazolo[1,5-a]pyrimidine derivatives has demonstrated their potential as selective ligands for the translocator protein (18 kDa), which can be labeled with fluorine-18 for positron emission tomography (PET) imaging of neuroinflammation and neurodegenerative diseases (Dollé et al., 2008).

Anticancer and Anti-inflammatory Properties

Novel pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown significant activity in inhibiting cyclooxygenase-1/2 (COX-1/2), with implications for the development of new treatments for inflammation-related conditions (Abu‐Hashem et al., 2020).

Antimicrobial and Antitubercular Activities

Research on pyrimidine-azitidinone analogues has demonstrated their potential in antimicrobial and antitubercular applications. These studies have focused on the synthesis of new compounds and their evaluation against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, highlighting the role of pyrimidine derivatives in addressing antibiotic resistance (Chandrashekaraiah et al., 2014).

Quantum Chemical Analysis for Drug Design

Quantum chemical studies on pyrimidine derivatives have provided insights into their molecular structure, hydrogen-bonded interactions, and potential as antiviral agents, including against SARS-CoV-2. These analyses support the design and optimization of pyrimidine-based drugs with enhanced pharmacokinetic properties and therapeutic efficacy (Mary et al., 2020).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN5O4S/c1-29-20-18(22(32)30(2)23(29)33)21(28-19(27-20)12-4-7-14(25)8-5-12)35-11-17(31)26-15-10-13(24)6-9-16(15)34-3/h4-10H,11H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXKRKCKEZPQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=C(C=CC(=C4)Cl)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

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